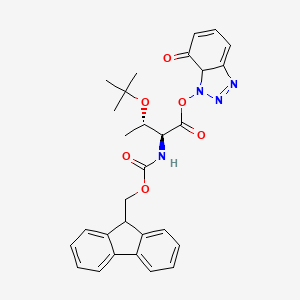
193148-60-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 193148-60-6 is known as Boc-L-Ser(Bzl)-CHN2 . It has a molecular formula of C16H19N3O3 and a molecular weight of 241.29 .
Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques such as spectroscopy, chromatography, and electroanalytical methods . These techniques can provide information about the reaction intermediates, the mechanism of the reaction, and the rate of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity . For this compound, it is known that it has a molecular weight of 241.29 .Scientific Research Applications
The Impact of Academic Inventors on Scientific Productivity
Academic inventors, or researchers who are also inventors on patent applications, show a strong positive relationship between patenting activities and scientific publishing, even in basic science fields. This relationship suggests that patenting does not detract from scientific productivity but is associated with it, particularly when patents are owned by business partners rather than individuals or universities. This highlights the significance of industry collaborations in enhancing scientific output (Breschi, Lissoni, & Montobbio, 2007).
Public Understanding and Attitudes toward Scientific Research
Public understanding of science has evolved over decades, with a strong belief in the value of scientific research for economic prosperity and quality of life. Despite reservations about the pace of change and the relationship between science and faith, there's a consistent reconciliation of differing perceptions in favor of science. This underscores the importance of public engagement and understanding in the advancement of scientific research (Miller, 2004).
Patenting in Academic Research and Its Evolution
The growth of patenting and licensing in publicly funded research, especially after the Bayh-Dole Act of 1980, reflects significant debates in science policy. The act facilitated economic and social returns from university research but also raised concerns about the privatization of academic research and its impact on the scientific ethos. Understanding the balance between public and private interests in scientific research is crucial for fostering innovation (Sampat, 2006).
Evolutionary Theory and Scientific Research Applications
The journey of scientific knowledge from basic research to practical applications reflects a complex landscape influenced by funding, interdisciplinary collaboration, and societal needs. Evolutionary theory itself has seen applications across engineering, medicine, and agriculture, emphasizing the continuous need for applied research funding and support for scientific advancement (Poiani, 2011).
properties
CAS RN |
193148-60-6 |
|---|---|
Product Name |
193148-60-6 |
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
241,29 g/mole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















